molecular formula C12H15NO B3163999 N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopropanamine CAS No. 887436-59-1

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopropanamine

Cat. No. B3163999
CAS RN: 887436-59-1
M. Wt: 189.25 g/mol
InChI Key: HOWNSANSXYXWPR-UHFFFAOYSA-N
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Description

The compound “N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopropanamine” is a complex organic molecule. It contains a benzofuran moiety (a heterocyclic compound consisting of fused benzene and furan rings), a cyclopropane ring (a three-membered carbon ring), and an amine group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzofuran ring, the introduction of the cyclopropane ring, and the attachment of the amine group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran and cyclopropane rings, as well as the amine group. The benzofuran ring system is aromatic, which means it is particularly stable. The cyclopropane ring, on the other hand, is strained due to its small ring size, which can make it more reactive .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzofuran, cyclopropane, and amine groups. The benzofuran moiety might undergo electrophilic aromatic substitution reactions, while the cyclopropane ring could be involved in ring-opening reactions. The amine group could participate in a variety of reactions, including acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the amine group could make the compound basic, and the aromatic benzofuran ring could contribute to its stability .

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopropanamine has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized using a variety of methods, including the reaction of cyclopropanecarboxylic acid with an amine, a Grignard reaction, and a Wittig reaction. In addition, this compound is a versatile compound that has a wide range of biological activities, making it suitable for a variety of research applications. However, this compound is also a volatile compound, and must be handled carefully to avoid contamination.

Future Directions

There are many potential future directions for research on N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopropanamine. One potential direction is to further investigate the biochemical and physiological effects of this compound. This could include further study of its anti-inflammatory, analgesic, anticonvulsant, and neuroprotective effects, as well as its ability to modulate the activity of various enzymes. Another potential direction is to further investigate the mechanism of action of this compound, including its interaction with various receptors. Finally, further research could be conducted on the potential therapeutic applications of this compound, including its potential use in the synthesis of various drugs and pharmaceuticals, as well as in the production of cosmetics and food additives.

Scientific Research Applications

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopropanamine has been studied extensively in scientific research. It has been used in the synthesis of various drugs and pharmaceuticals, as well as in the production of cosmetics and food additives. In addition, this compound has been studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, anticonvulsant, and neuroprotective effects. It has also been studied for its ability to modulate the activity of various enzymes, such as monoamine oxidase, acetylcholinesterase, and cyclooxygenase.

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-4-12-10(5-6-14-12)7-9(1)8-13-11-2-3-11/h1,4,7,11,13H,2-3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWNSANSXYXWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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